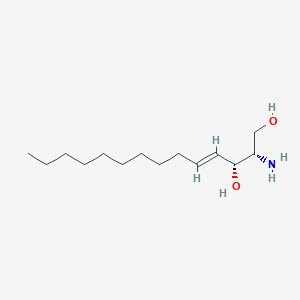

(2S,3R,4E)-2-Amino-4-Tetradecen-1,3-diol

Übersicht

Beschreibung

Sphingosin (d14:1): Es ist ein Hauptbestandteil von Sphingoidbasen in verschiedenen Organismen, darunter Larven und Erwachsene der Stubenfliege (Musca domestica) . Sphingosin (d14:1) spielt eine entscheidende Rolle in zellulären Prozessen wie Zellproliferation, Apoptose und der Regulierung von Enzymaktivitäten .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Wissenschaftliche Forschungsanwendungen

Chemie

Biologie

- Es spielt eine Rolle bei der Zellsignalübertragung, insbesondere in Signalwegen, die an Zellproliferation und Apoptose beteiligt sind .

Medizin

- Sphingosin und seine Derivate werden aufgrund ihrer Fähigkeit, Apoptose in Krebszellen zu induzieren, auf ihr Potenzial in der Krebstherapie untersucht .

Industrie

Wirkmechanismus

Sphingosin (d14:1) übt seine Wirkungen aus, indem es die Aktivitäten verschiedener Enzyme moduliert, darunter Phospholipasen und Proteinkinasen . Es reguliert auch Ionenkanäle und Rezeptoren wie den Cannabinoid-Rezeptor Typ 1 und Steroidogenese-Faktor-1-Rezeptoren . Das bioaktive Lipid Sphingosin-1-phosphat, das von Sphingosin abgeleitet ist, wirkt auf G-Protein-gekoppelte Rezeptoren, um zelluläre Prozesse wie Zellmigration und Immunzellverkehr zu vermitteln .

Wirkmechanismus

Target of Action

Sphingosine (d14:1) primarily targets Protein Kinase C (PKC) and Sphingosine 1-Phosphate Receptors (S1PR 1–5) . PKC is a family of protein kinases involved in controlling the function of other proteins through phosphorylation. S1PRs are G-protein-coupled receptors that are widely expressed and regulate cellular behavior, such as migration, adhesion, survival, and proliferation .

Mode of Action

Sphingosine (d14:1) inhibits PKC by preventing its interaction with sn-1,2-diacylglycerol (DAG)/phorbol ester . As for S1PRs, sphingosine (d14:1) is phosphorylated by sphingosine kinases to form Sphingosine-1-phosphate (S1P), which acts as a ligand for S1PRs . This interaction triggers intracellular signals that regulate various cellular behaviors .

Biochemical Pathways

Sphingosine (d14:1) is involved in the sphingolipid signaling pathway . It is metabolized by three primary pathways, including aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora . The primary metabolite RP101075 is further metabolized to form major active metabolite CC112273 by monoamine oxidase B .

Pharmacokinetics

It’s known that sphingosine and its derivatives are extensively metabolized, with 14 metabolites identified . The major circulating components are active metabolite CC112273 and inactive metabolite RP101124 .

Result of Action

Sphingosine (d14:1) plays a crucial role in cellular processes such as cell migration, proliferation, and autophagy . It has an important role in pancreatic insulin-secreting beta-cells necessary for maintenance of glucose homeostasis . Dysregulation of sphingosine metabolism can lead to diseases like diabetes .

Action Environment

Environmental factors such as diet can influence the action of sphingosine (d14:1). For instance, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles were observed in both type 1 and type 2 diabetes patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chemical Synthesis: Sphingosine (d14:1) can be synthesized through a multi-step process involving the condensation of palmitoyl-CoA with serine, followed by reduction and desaturation steps.

Industrial Production: Industrial production methods typically involve the extraction and purification of sphingosine from natural sources, followed by chemical modifications to obtain the desired analog.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Reduktion: Die Reduktion von Sphingosin kann Dihydrosphingosin ergeben, das ein Vorläufer für andere Sphingolipide ist.

Substitution: Sphingosin kann an Substitutionsreaktionen teilnehmen, um komplexe Sphingolipide wie Ceramide und Glykosphingolipide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Sphingosin-Kinasen und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Enzymatische Reaktionen, die Ceramidsynthasen beinhalten, sind üblich.

Hauptprodukte

Sphingosin-1-phosphat: Entsteht durch Phosphorylierung.

Dihydrosphingosin: Entsteht durch Reduktion.

Ceramide: Entstehen durch N-Acylierung.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphingosin (d18:1): Eine häufige Sphingoidbase mit einer 18-Kohlenstoffkette.

Sphinganin (d20:0): Ein gesättigtes Analogon von Sphingosin mit einer 20-Kohlenstoffkette.

Phytosphingosin: Eine Sphingoidbase mit einer zusätzlichen Hydroxylgruppe.

Einzigartigkeit

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZDTXJMRRVMF-NXFSIWHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside](/img/new.no-structure.jpg)

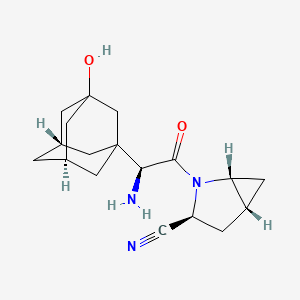

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)

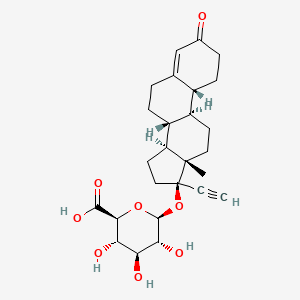

![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)